4-Pyridylpyridinium chloride
Description
Historical Context and Evolution of Pyridinium (B92312) Salt Research
The study of pyridinium salts is intrinsically linked to the history of pyridine (B92270) itself, which was first isolated from coal tar in the 19th century. The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis described in 1881, paved the way for the exploration of a vast array of related compounds. wikipedia.org Pyridinium salts, which are cationic derivatives formed by the addition of an electrophile to the nitrogen atom of pyridine, quickly became recognized for their unique reactivity and properties. wikipedia.orgrsc.org
Over the centuries, research into pyridinium salts has evolved significantly. rsc.org Initially, they were of interest for their structural novelty and as simple derivatives of pyridine. However, their role expanded as chemists began to understand their utility as intermediates, catalysts, and functional materials. The positively charged pyridinium ring makes the attached groups susceptible to nucleophilic attack, a feature that has been widely exploited in organic synthesis. In recent decades, the field has seen a surge of interest in pyridinium salts as precursors for radical species, as components of ionic liquids, and as key structural motifs in bioactive molecules and advanced materials. rsc.orgacs.org This long history of investigation has established a rich chemical foundation upon which the specific applications of compounds like 4-pyridylpyridinium chloride are built. researchgate.net
Strategic Importance of this compound in Modern Synthetic and Material Science Endeavors
This compound holds a position of strategic importance in both synthetic chemistry and material science due to its function as a highly useful intermediate and reagent. orgsyn.org Its synthesis is often achieved through the reaction of pyridine with thionyl chloride, which forms N-(4-pyridyl)pyridinium chloride hydrochloride. orgsyn.orggoogleapis.com This deliquescent salt is a crucial precursor for a variety of other compounds. orgsyn.org
In organic synthesis, the compound is a valuable building block for creating complex heterocyclic molecules. chemimpex.com It serves as a key starting material for producing important chemical intermediates like 4-chloropyridine (B1293800) and 4-pyridinesulfonic acid. orgsyn.orggoogle.comprepchem.com For instance, reacting this compound with reagents like phosphorus pentachloride or sulfur oxychloride yields 4-chloropyridine, a vital component in the synthesis of pharmaceuticals and agrochemicals. google.comprepchem.com Furthermore, it is employed in reactions to create biologically active molecules. One notable example is its use in the synthesis of a cephalosporin (B10832234) antibiotic precursor, where it reacts with 2-mercaptoacetic acid. The compound also participates in dimerization reactions to form 4,4'-bipyridine (B149096), a precursor to the widely used herbicides paraquat (B189505) and diquat. wikipedia.orgacs.org
In material science, this compound contributes to the fabrication of advanced materials, including high-performance polymers and nanomaterials. chemimpex.com Its incorporation into polymer chains or nanocomposites can enhance properties such as thermal stability, mechanical strength, and electrical conductivity, making these materials suitable for applications in electronics and specialized coatings. A recent study also highlighted the development of a tetraphenylethylene-connected monoquaternized 4-(4-pyridyl)pyridinium derivative as a colorimetric probe for detecting trace amounts of water in organic solvents. researchgate.net
| Product | Reagent(s) | Significance/Application | Reference |
|---|---|---|---|
| 4-Chloropyridine | Phosphorus pentachloride or Sulfur oxychloride | Intermediate for pharmaceuticals and agrochemicals | google.comprepchem.com |
| 4-Pyridinesulfonic Acid | Sodium sulfite (B76179) | Intermediate for various pyridine derivatives | orgsyn.org |
| 7-[α-(4-pyridylthio)acetamido]cephalosporanic acid | 2-Mercaptoacetic acid | Precursor for cephalosporin antibiotics | |
| 4,4'-Bipyridine | Cyanide (inducer) | Precursor for herbicides (e.g., paraquat) | wikipedia.orgacs.org |
Overview of Major Research Domains Investigating this compound
The versatility of this compound has led to its investigation across several key research domains. These areas leverage its unique chemical properties for a range of applications.
Pharmaceutical and Medicinal Chemistry: The compound is a recognized intermediate in the synthesis of pharmaceuticals. chemimpex.com It is particularly valuable in creating derivatives for drugs targeting neurological disorders, where its structure can enhance interactions with biological targets. chemimpex.com Its role as a precursor to antibacterial agents, such as certain cephalosporins, underscores its importance in medicinal chemistry research.
Agrochemical Synthesis: As a starting material for the herbicide paraquat (via 4,4'-bipyridine), this compound plays an indirect but crucial role in the agrochemical industry. wikipedia.orgacs.org Research in this area focuses on efficient synthetic routes to these vital agricultural products.
Material Science: Researchers in material science utilize this compound to develop novel polymers and nanomaterials with specific, enhanced properties. Studies explore its use in creating materials for electronics and coatings that require high durability and performance. chemimpex.com Its derivatives are also being investigated for sensor applications, such as detecting moisture in organic solvents. researchgate.net
Electrochemistry: The compound finds application in the development of electrochemical sensors. chemimpex.com The pyridinium structure is relevant in studies of coordination chemistry and electrochemistry, where its stability and solubility are advantageous in various experimental setups. chemimpex.com
| Research Domain | Specific Focus of Investigation | Reference |
|---|---|---|
| Pharmaceutical Chemistry | Intermediate for neurological agents and antibiotics | chemimpex.com |
| Agrochemical Synthesis | Precursor for herbicides like paraquat | wikipedia.orgacs.org |
| Material Science | Fabrication of high-performance polymers, nanomaterials, and chemical sensors | chemimpex.comresearchgate.net |
| Electrochemistry | Development of electrochemical sensors and studies in coordination chemistry | chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyridin-1-ium-1-ylpyridine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h1-9H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIZYPUHEGXPEQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=NC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945435 | |
| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22752-98-3 | |
| Record name | 1,4′-Bipyridinium, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22752-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022752983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-pyridyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.073 | |
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Synthesis Methodologies and Advanced Synthetic Strategies for 4 Pyridylpyridinium Chloride
Established Laboratory Synthetic Routes to 4-Pyridylpyridinium Chloride
The laboratory-scale synthesis of this compound, a key intermediate in various chemical processes, is well-documented through several established methodologies. These routes primarily involve the reaction of pyridine (B92270) with a chlorinating agent or the direct protonation of 4-pyridylpyridine.
Pyridine and Thionyl Chloride Based Methodologies
A prevalent method for synthesizing this compound involves the reaction of pyridine with thionyl chloride (SOCl₂). prepchem.com This process is typically carried out by adding dried pyridine to an excess of thionyl chloride under controlled cooling conditions, maintaining the temperature between 8-12°C. prepchem.com The mixture is then stirred for several hours, allowing the temperature to rise to 20°C, and is subsequently left to react for an extended period, often up to 72 hours or 3 days. prepchem.com
Following the reaction, the excess thionyl chloride is removed via distillation under reduced pressure. prepchem.com The resulting residue, a greyish-brown or black crystalline mass, is then treated with ice-cold dry ethanol (B145695) to remove impurities. prepchem.com This crude product, which is noted to be very deliquescent, can be further purified by recrystallization. orgsyn.org One purification method involves dissolving the crude solid in a mixture of water and 2N hydrochloric acid, boiling with activated charcoal, concentrating the solution under vacuum, and then cooling to precipitate the purified product as pale yellow crystals. prepchem.com The crude yield from this method is typically in the range of 40-45%. orgsyn.org
It is crucial to conduct the reaction under dry conditions to prevent the hydrolysis of thionyl chloride. The use of all-glass apparatus is also recommended as thionyl chloride can rapidly attack rubber. orgsyn.org
Table 1: Summary of Pyridine and Thionyl Chloride Based Synthesis
| Parameter | Conditions |
| Reactants | Pyridine (dried), Thionyl Chloride (excess) |
| Initial Temperature | 8-12°C (with cooling) prepchem.com |
| Reaction Time | Up to 72 hours |
| Post-Reaction | Distillation of excess SOCl₂, washing with cold ethanol prepchem.com |
| Crude Yield | 40-45% orgsyn.org |
| Purification | Recrystallization from water/HCl, treatment with charcoal prepchem.com |
Synthesis via 4-Pyridylpyridine and Hydrochloric Acid Reactions
An alternative and more direct laboratory synthesis involves the reaction of 4-pyridylpyridine with hydrochloric acid. This method is carried out by treating 4-pyridylpyridine with hydrochloric acid in an inert atmosphere at room temperature. The resulting this compound hydrochloride hydrate (B1144303) is then purified by recrystallization from a suitable solvent. This route offers a straightforward approach to the desired compound, leveraging the basicity of the pyridine nitrogen to facilitate protonation.
In a related approach for synthesizing copper(II) halide complexes of 1-(4'-pyridyl)-pyridinediium, [1,4'-bipyridine]-1,1'-diium dichloride hydrate is dissolved in water, and concentrated hydrochloric acid is added. This solution is then combined with a copper(II) chloride solution to form the complex. mdpi.com
Industrial-Scale Preparation Approaches for this compound
On an industrial scale, the synthesis of this compound is often a key step in the production of other commercially important compounds, such as 4-dimethylaminopyridine (B28879) (4-DMAP). googleapis.comgoogleapis.comgoogle.comgoogle.com The methodologies employed are adapted from the laboratory-scale pyridine and thionyl chloride route, with modifications to improve efficiency, cost-effectiveness, and safety for large-scale manufacturing. googleapis.comgoogleapis.com
A common industrial process involves charging a reactor with ethyl acetate (B1210297) and pyridine. googleapis.comgoogleapis.comgoogle.com Thionyl chloride is then gradually added while maintaining the temperature at approximately 25 ± 5°C to control the exothermic reaction. googleapis.comgoogleapis.com After the addition is complete, the reaction mixture is heated to reflux temperature (around 77-80°C) and maintained for several hours. googleapis.comgoogle.com
Following the reflux period, unreacted thionyl chloride and the ethyl acetate solvent are distilled off, often under a mild vacuum to maximize recovery. googleapis.comgoogle.comgoogle.com The remaining mass is then cooled, and anhydrous ethyl alcohol is added to precipitate the N-[4-pyridyl]pyridinium chloride hydrochloride. googleapis.com This process allows for the recovery and recycling of solvents like ethyl acetate and unreacted pyridine, which is a crucial aspect of cost-efficient large-scale production. googleapis.com
Table 2: Typical Industrial Synthesis Parameters
| Parameter | Conditions |
| Reactants | Pyridine, Thionyl Chloride googleapis.comgoogleapis.com |
| Solvent | Ethyl Acetate googleapis.comgoogleapis.com |
| Addition Temperature | 25 ± 5°C googleapis.comgoogleapis.com |
| Reaction Temperature | 77-80°C (Reflux) googleapis.comgoogle.com |
| Solvent Recovery | Distillation (atmospheric and vacuum) googleapis.comgoogle.com |
| Product Isolation | Precipitation with Anhydrous Ethyl Alcohol googleapis.com |
Exploration of Novel Synthetic Pathways and Mechanistic Considerations in this compound Formation
While the established methods are widely used, research continues to explore novel synthetic routes and to better understand the underlying reaction mechanisms to optimize the synthesis of this compound.
A novel synthesis has been reported involving the reaction of trichloromethylarenes with pyridine. This reaction leads to the formation of N-[N'-(α-chlorobenzyl-4-pyridyl)]pyridinium salts, which upon hydrolysis yield N-(4-pyridyl)pyridinium dichloride and the corresponding aromatic aldehyde in high yields. researchgate.net
Investigation of Reaction Intermediates and Stoichiometric Ratios
The precise intermediates involved in the reaction between pyridine and thionyl chloride have not been definitively established. orgsyn.org It has been suggested that one mole of thionyl chloride reacts with two moles of pyridine to form an intermediate. orgsyn.org This intermediate is then thought to be further oxidized by thionyl chloride and subsequently solvolyzed by ethanol to produce the final this compound hydrochloride. orgsyn.org
Influence of Reaction Parameters on Synthesis Efficiency and Product Purity
The efficiency and purity of this compound synthesis are significantly influenced by several reaction parameters.
Temperature: Careful temperature control is critical, especially during the initial addition of thionyl chloride to pyridine, to manage the exothermic nature of the reaction. googleapis.com Maintaining a low temperature (e.g., below 35°C) during this stage is important for safety and to minimize side reactions. googleapis.com Subsequent heating to reflux is necessary to drive the reaction to completion. googleapis.com
Solvent: The choice of solvent plays a role in both the reaction and the workup. Ethyl acetate is commonly used in industrial processes as it facilitates the reaction and can be recovered and recycled. googleapis.com Ethanol is used in the purification step to wash the crude product and remove impurities. prepchem.com
Reaction Time: The reaction is typically allowed to proceed for an extended period, from several hours to a few days, to ensure maximum conversion. prepchem.comgoogleapis.com
Purification: The purity of the final product is highly dependent on the purification method. Recrystallization is a common technique to obtain a purer product. prepchem.com Washing with a suitable solvent, such as cold ethanol, is effective in removing residual reagents and byproducts. prepchem.com The use of activated charcoal can help to decolorize the product. prepchem.com
Mechanistic studies using techniques like electrochemistry have also provided insights into the behavior of this compound. For instance, studies on its reduction have shown it to be an irreversible process. vcu.edu Furthermore, the attack of a hydroxyl nucleophile on this compound can lead to a sequence of reactions resulting in ring-opening. researchgate.net
Reactivity Studies and Mechanistic Investigations of 4 Pyridylpyridinium Chloride
Nucleophilic Substitution Reactions Involving the Pyridinium (B92312) Moiety of 4-Pyridylpyridinium Chloride
The positively charged pyridinium ring in this compound renders the 4-position highly susceptible to attack by nucleophiles. This reactivity is central to the synthesis of a variety of substituted pyridine (B92270) derivatives.
Displacement of Chloride Ion by Various Nucleophiles
The chloride ion in this compound can be displaced by a range of nucleophiles. This reactivity is a cornerstone of its application in organic synthesis. For instance, heating this compound in acetonitrile (B52724) at 80°C leads to its conversion to 4-chloropyridine (B1293800), with pyridinium hydrochloride as a byproduct. nih.gov This suggests that under certain conditions, the chloride ion can act as a nucleophile, attacking the pyridinium ring. nih.gov
An attack by a hydroxyl nucleophile on this compound initiates a series of reactions that result in the formation of glutaconic aldehyde and 4-aminopyridine (B3432731). researchgate.net The presence of certain metal ions like Cu(II), Mn(II), and Co(II) does not prevent the cleavage of the pyridine ring but can stabilize the intermediate products. researchgate.net
The reaction with sodium sulfite (B76179) provides another example of nucleophilic displacement. When an aqueous solution of this compound hydrochloride is heated with sodium sulfite, it yields 4-pyridinesulfonic acid. orgsyn.org
| Nucleophile | Reagent(s) | Product(s) | Reference |
| Chloride | Heat in MeCN | 4-Chloropyridine, Pyridinium hydrochloride | nih.gov |
| Hydroxide (B78521) | Hydroxyl source | Glutaconic aldehyde, 4-Aminopyridine | researchgate.net |
| Sulfite | Sodium sulfite | 4-Pyridinesulfonic acid | orgsyn.org |
Formation of 4-(Substituted Amino)pyridines from this compound
A significant application of this compound is in the synthesis of 4-(substituted amino)pyridines. Excellent yields of these compounds can be achieved by heating this compound with an amine hydrochloride at elevated temperatures. e-bookshelf.de
A well-documented example is the synthesis of 4-dimethylaminopyridine (B28879) (DMAP). This process involves the amination of N-[4-pyridyl] pyridinium chloride hydrochloride with N,N-dimethyl formamide (B127407) (DMF). The reaction mixture is heated to a reflux temperature of 150 to 155°C for 2 to 3 hours. google.com Following the reaction, pyridine is distilled off, and the resulting mass is hydrolyzed in the presence of a base and extracted to yield DMAP. google.comgoogle.com
Recent research has explored the C4-selective amination of pyridines via nucleophilic substitution of hydrogen, using 4-pyridyl pyridinium salt intermediates. Reaction with aqueous ammonia (B1221849) provides 4-aminopyridine products without the need to isolate the intermediate salt. researchgate.net
| Amine Reagent | Conditions | Product | Reference |
| Amine hydrochloride | Elevated temperatures | 4-(Substituted amino)pyridine | e-bookshelf.de |
| N,N-Dimethyl formamide | Reflux at 150-155°C | 4-Dimethylaminopyridine | google.comgoogle.com |
| Aqueous ammonia | - | 4-Aminopyridine | researchgate.net |
Reactions with Thiolpyridines and Thiourea (B124793) for Dipyridyl Sulfide Synthesis
The reaction of pyridyl-pyridinium halides with thiolpyridines and thiourea has been investigated as a method for the synthesis of new dipyridyl sulfides. lookchem.comresearchgate.net This highlights another facet of the nucleophilic substitution chemistry of this compound, where sulfur-based nucleophiles are employed.
Redox Chemistry and Electron Transfer Processes of this compound
The redox chemistry of this compound involves both the oxidation and reduction of the pyridinium system, leading to a variety of pyridine derivatives.
Oxidative Transformations and Pyridine N-Oxide Derivatives
The pyridinium moiety can undergo oxidation. Common oxidizing agents such as hydrogen peroxide and peracids can be used to form pyridine N-oxide derivatives. The formation of N-oxides is a common metabolic pathway for heterocyclic rings and can be a target for enzymatic oxidation due to the electronegativity and unshared electron pair of the pyridyl nitrogen. sci-hub.se The dimerization of pyridine to form 4,4'-bipyridyl, which involves the intermediate formation of N-(4-pyridyl)pyridinium salts, is another oxidative process. smolecule.com Aerobic oxidation of related compounds in acidic media has also been noted. acs.org
| Oxidizing Agent | Product Type | Reference |
| Hydrogen peroxide, Peracids | Pyridine N-oxide | |
| High oxidation state metal halides | 4,4'-Bipyridyl | smolecule.com |
| Oxygen in acid | Viologen salts | acs.org |
Reductive Pathways Leading to Pyridine Derivatives
This compound can be reduced to form various pyridine derivatives. Common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are employed for this purpose. The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids is a known route to 4-aminopyridine, a process that can be seen as a reductive pathway for a related pyridine derivative. semanticscholar.org The reduction of pyridinium salts is also a key step in the synthesis of tetrahydropyridine (B1245486) derivatives. For example, after nucleophilic substitution to form 4-aryloxy-1-cyclopropylpyridinium compounds, these intermediates are reduced with sodium borohydride to yield the corresponding tetrahydropyridines. vt.edu The electrochemical reduction of related transition-metal polypyridine complexes is also a subject of study for processes like proton reduction. osti.gov
| Reducing Agent | Product Type | Reference |
| Sodium borohydride, Lithium aluminum hydride | Pyridine derivatives | |
| Iron and mineral acids | 4-Aminopyridine (from 4-nitropyridine-N-oxide) | semanticscholar.org |
| Sodium borohydride | Tetrahydropyridines (from substituted pyridinium salts) | vt.edu |
Mechanistic Studies of Proton-Coupled Electron Transfer (PCET) in this compound Systems
Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are exchanged, often in a concerted or a stepwise manner. The study of PCET in this compound (PPC+) systems reveals insights into its electrochemical behavior.
Electrochemical studies have shown that the reduction of 1-(4-pyridyl)pyridinium chloride is an irreversible process. vcu.edu This behavior has been investigated within the framework of a six-membered fence scheme reduction in both buffered and unbuffered aqueous solutions. dicp.ac.cn The irreversibility suggests a rapid follow-up chemical reaction after the initial electron transfer.
In unbuffered solutions, the reduction potentials are dependent on the pH, with the reduction occurring at less negative potentials at low pH and more negative potentials at high pH. vcu.edu The kinetic analysis of the electrochemical process indicates a transition in the reaction mechanism with changing pH. At low pH, the reduction follows a CE (chemical-electrochemical) pathway, where a protonation step precedes the electron transfer. Conversely, at high pH, the mechanism shifts to an EC (electrochemical-chemical) pathway, where electron transfer occurs before a subsequent chemical reaction, likely involving proton transfer. vcu.edu
While these studies provide a general framework for the PCET process involving this compound, the precise nature of the concerted versus stepwise transfer of the proton and electron has not been definitively elucidated for this specific compound. Generally, PCET can proceed through three main pathways:
Stepwise Electron Transfer followed by Proton Transfer (ETPT): The substrate first accepts an electron, forming a radical ion, which then undergoes protonation.
Stepwise Proton Transfer followed by Electron Transfer (PTET): The substrate is first protonated, followed by electron transfer to the protonated species.
Concerted Electron-Proton Transfer (CEPT): The electron and proton are transferred in a single, concerted step. numberanalytics.com
The transition from a CE to an EC mechanism in the reduction of this compound suggests that the relative ease of protonation versus electron transfer changes significantly with pH, a hallmark of many PCET processes. vcu.edu
Ring Opening Reactions and Degradation Pathways of this compound
The pyridinium ring system, while aromatic, is susceptible to nucleophilic attack, which can lead to ring-opening reactions and subsequent degradation.
One of the well-documented degradation pathways for this compound in alkaline aqueous solutions is initiated by the nucleophilic attack of a hydroxyl ion. vcu.eduresearchgate.net This reaction leads to the cleavage of the pyridine ring and the formation of glutaconic aldehyde. vcu.edunih.gov
The mechanism proceeds through a sequence of reactions. The initial attack of the hydroxide nucleophile on the pyridinium ring leads to the formation of an unstable intermediate. vcu.eduresearchgate.net This is followed by the opening of the pyridinium ring to yield 5-(amino-N-pyridyl)-2,4-pentadienal, also known as glutaconic aldehyde 4-aminopyridine monoanil (GAMA). vcu.edu This intermediate is itself unstable and can be hydrolyzed to produce glutaconic aldehyde and 4-aminopyridine. vcu.eduresearchgate.net The formation of glutaconic aldehyde from the alkaline cleavage of 1-(4-pyridyl)pyridinium chloride is a known method for its generation, as glutaconic aldehyde itself is an unstable reagent. nih.gov
Studies involving metal complexes of this compound have shown that the presence of metal ions such as Cu(II), Mn(II), and Co(II) does not prevent the ring cleavage by the hydroxyl nucleophile. However, these metal ions can protect the intermediate, GAMA, from hydrolysis. vcu.edu
This reaction is analogous to the photolytic degradation of N-methyl pyridinium chloride, which is also proposed to proceed via the formation of an open-chain amino aldehyde that subsequently hydrolyzes. rsc.org
Oxidative Coupling Reactions and Dimerization of this compound
This compound and its precursors can undergo oxidative coupling and dimerization reactions to form larger, more complex molecules, most notably 4,4'-bipyridine (B149096).
The synthesis of 4,4'-bipyridine from pyridine can proceed through the intermediate formation of N-(4-pyridyl)pyridinium salts. mit.edu At elevated temperatures, these pyridyl-pyridinium salts can undergo a rearrangement process to yield 4,4'-bipyridyl. Deuterium labeling studies have suggested that the conversion of N-(4-pyridyl)pyridinium chloride to 4,4'-bipyridyl involves a dissociative rearrangement of the salt.
This transformation is significant as it provides a route to 4,4'-bipyridine, a key precursor in the production of the herbicide paraquat (B189505). The reaction of 1-halopyridines with pyridine can also produce N-(4-pyridyl)pyridinium halides, which can then be converted to 4,4'-bipyridyl at higher temperatures (around 180°C).
A notable reaction of this compound is its dimerization induced by the cyanide ion. When solutions of 1-(4-pyridyl)pyridinium chloride and sodium cyanide are warmed, they react to form 1,1'-di(4-pyridyl)-1,1'-dihydro-4,4'-bipyridine.
This dimeric product can then be oxidized in an acidic aqueous solution. Subsequent heating of the resulting solution affords 4,4'-bipyridine. This method provides a convenient synthesis of 4,4'-bipyridine that avoids the formation of isomeric side products often encountered in other synthetic routes.
Furthermore, the oxidation of the initial dimer can also lead to the formation of stable (4-pyridyl)viologen cation radicals and their corresponding salts.
The reaction sequence is as follows: 2 (4-Pyridyl)pyridinium chloride + 2 NaCN → 1,1'-di(4-pyridyl)-1,1'-dihydro-4,4'-bipyridine + 2 NaCl + 2 HCN 1,1'-di(4-pyridyl)-1,1'-dihydro-4,4'-bipyridine --[Oxidation/Heat]--> 4,4'-Bipyridine
| Reactants | Conditions | Key Intermediate/Product | Final Product |
| 1-(4-Pyridyl)pyridinium chloride, Sodium cyanide | Warming in aqueous acetone | 1,1'-di(4-pyridyl)-1,1'-dihydro-4,4'-bipyridine | 4,4'-Bipyridine |
Pathways to 4,4'-Bipyridyl Formation from this compound Precursors
Reactions with Halogenating Agents for Targeted Derivatization of this compound
The reaction of this compound with halogenating agents offers a pathway for the synthesis of halogenated pyridine derivatives.
A patented method describes the direct preparation of 4-chloropyridine or its hydrochloride salt from N-(4-pyridyl)pyridinium chloride hydrochloride. This process involves reacting N-(4-pyridyl)pyridinium chloride hydrochloride with a chlorinating agent at temperatures ranging from 50-150°C for 0.5-3 hours. Suitable chlorinating agents for this transformation include thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride. The reaction can be carried out without an organic solvent, directly mixing the pyridinium salt with the chlorinating agent.
In a related context, studies on the reaction of 4-aminopyridine with bromine in dichloromethane (B109758) have shown that the initial reaction is the protonation of the 4-aminopyridine to form the corresponding bromide salt. This is followed by a peculiar bromination-dimerization process, which results in the formation of novel pyridyl-pyridinium cations. This indicates that the pyridinium scaffold, even when substituted, can undergo complex reactions with halogens that lead to dimerization and further functionalization.
| Reactant | Halogenating Agent | Conditions | Product |
| N-(4-Pyridyl)pyridinium chloride hydrochloride | Thionyl chloride, Phosphorus oxychloride, or Phosphorus pentachloride | 50-150°C, 0.5-3 hours | 4-Chloropyridine or 4-Chloropyridine hydrochloride |
Synthesis of 4-Chloropyridine from this compound Hydrochloride
The conversion of N-(4-pyridyl)pyridinium chloride hydrochloride to 4-chloropyridine is a significant synthetic route, leveraging the reactivity of the pyridinium salt. This process typically involves reacting the starting material with a strong chlorinating agent at elevated temperatures. google.com The reaction transforms the pyridylpyridinium moiety into the desired 4-chloropyridine, which can be isolated as the free base or as its hydrochloride salt. google.compatsnap.com
Detailed research has explored various chlorinating agents and reaction conditions to optimize this transformation. The choice of reagent and parameters such as temperature, reaction time, and the use of a solvent all play crucial roles in the efficiency and outcome of the synthesis. google.com
Detailed Research Findings
The synthesis can be effectively carried out using several common chlorinating agents, including phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). google.com The reaction is generally conducted at temperatures ranging from 50 to 150°C, with reaction times varying from 30 minutes to several hours. google.com
One established method involves mixing N-(4-pyridyl)pyridinium chloride hydrochloride directly with phosphorus pentachloride without a solvent. google.comprepchem.com The mixture is heated in an oil bath to between 140-150°C for approximately 40 minutes. google.com Following the reaction, the mixture is cooled and carefully treated with ice water. The solution is then neutralized with a weak base, such as sodium carbonate solution, and the product is extracted using an organic solvent like ethyl acetate (B1210297). google.com This procedure has been reported to yield 4-chloropyridine at approximately 65.9%. google.com
Alternatively, thionyl chloride can be employed as the chlorinating agent. google.com In one example, N-(4-pyridyl)pyridinium chloride hydrochloride is reacted with thionyl chloride in the absence of a solvent at 140-150°C for about 30 minutes. google.com In another variation, the reaction is performed in an organic solvent like methylene (B1212753) dichloride at a lower temperature of 50°C for 10 hours, which resulted in a 32% yield of 4-chloropyridine hydrochloride. google.com The molar ratio of the pyridinium salt to the chlorinating agent can be varied, typically from 1:0.3 to 1:5 when a solvent is used, and can be as high as 1:8 to 1:10 for neat reactions. google.com
A different approach avoids the use of phosphorus or sulfur-based chlorinating agents. This method involves reacting N-(4-pyridyl) pyridinium chloride or its hydrochloride salt with hydrogen chloride. google.comevitachem.com The reaction is conducted in a liquid medium such as isopropyl alcohol or concentrated hydrochloric acid, providing a milder pathway to 4-chloropyridine hydrochloride. google.comevitachem.com
The final product, whether it is 4-chloropyridine or its hydrochloride salt, is typically isolated and purified using standard laboratory techniques such as extraction, steam distillation, or vacuum fractionation. google.compatsnap.comprepchem.com
Interactive Data Table: Synthesis of 4-Chloropyridine
| Starting Material | Chlorinating Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| N-(4-pyridyl) pyridinium chloride hydrochloride | Phosphorus pentachloride | None | 140-150 | 40 min | 4-Chloropyridine | 65.9 | google.com |
| 1-(4-pyridyl)pyridinium chloride | Phosphorus pentachloride | None | 130-150 | 10 min | 4-Chloropyridine | ~25* | prepchem.com |
| N-(4-pyridyl) pyridinium chloride hydrochloride | Thionyl chloride | None | 140-150 | 30 min | 4-Chloropyridine | N/A | google.com |
| N-(4-pyridyl) pyridinium chloride hydrochloride | Thionyl chloride | Methylene dichloride | 50 | 10 hours | 4-Chloropyridine hydrochloride | 32 | google.com |
| N-(4-pyridyl) pyridinium chloride hydrochloride | Hydrogen chloride | Isopropyl alcohol or conc. HCl | N/A | N/A | 4-Chloropyridine hydrochloride | N/A | google.com |
*Yield calculated based on 30g product from 120g starting material.
Advanced Spectroscopic and Computational Analysis of 4 Pyridylpyridinium Chloride Systems
Spectroscopic Methodologies for Characterization and Research on 4-Pyridylpyridinium Chloride
The structural integrity and physicochemical properties of this compound, a quaternary ammonium (B1175870) salt, are rigorously investigated using a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's architecture, electronic behavior, and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are employed to verify the chemical environments of the protons and carbon atoms within the two interconnected pyridine (B92270) rings. ethernet.edu.etipb.ptweebly.com
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the distribution and connectivity of hydrogen atoms. For this compound hydrochloride, the proton signals of the two pyridine rings appear at distinct chemical shifts, confirming the presence of both a pyridinium (B92312) and a pyridine moiety. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridinium and pyridine rings differ due to the influence of the quaternary nitrogen and the positive charge, providing further evidence for the compound's structure. chemicalbook.comnih.govnih.gov
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 8.794 | d | Pyridinium ring protons | chemicalbook.com |
| ¹H | 8.19 | d | Pyridinium ring protons | chemicalbook.com |
| ¹³C | 155.0 | s | Quaternary carbon | rsc.org |
Note: Specific chemical shifts can vary depending on the solvent and the specific salt form (e.g., hydrochloride hydrate). The data presented is illustrative.
Electronic Absorption and Emission Spectroscopy for Excited State Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are pivotal in characterizing the excited state properties of this compound and its derivatives. These techniques probe the electronic transitions within the molecule upon absorption of light.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 4-Pyridylpyridinium systems typically displays strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic rings. researchgate.netnih.gov The position and intensity of these bands can be influenced by solvent polarity and the presence of substituents. For instance, studies on related pyridyl pyridinium systems have shown absorption maxima that can be tuned based on the molecular structure. researchgate.net
Fluorescence Spectroscopy: Certain derivatives of 4-pyridylpyridinium exhibit fluorescence, emitting light upon excitation at a suitable wavelength. The emission properties, including the wavelength and quantum yield, are sensitive to the molecular environment and can be used to probe interactions with other molecules or changes in viscosity. researchgate.net For example, some pyridinium derivatives are known to be fluorescent probes with excitation and emission maxima in the ranges of 350 nm and 450 nm, respectively.
Table 2: Photophysical Data for a Tetrahedral Pyridyl Pyridinium System
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Absorption Maximum (λ_abs) | ~300 nm | Acetonitrile (B52724), 298 K | researchgate.net |
| Emission Maximum (λ_em) | Not explicitly stated for the base compound | Acetonitrile, 298 K | researchgate.net |
Note: Data is for a related tetrahedral molecule containing pyridyl pyridinium units and may differ for the single this compound molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound.
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule. Key absorptions for this compound include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the rings, and ring breathing modes. chemicalbook.comgoogle.comcore.ac.ukbibliotekanauki.pl The presence of N-H stretching vibrations can also be observed in the hydrochloride salt form.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing the vibrations of the symmetric bonds in the pyridinium rings. nepjol.info Studies on similar pyridinium compounds have utilized Raman spectroscopy to identify the characteristic vibrational modes of the molecular structure. nepjol.info
Table 3: Key Vibrational Frequencies for Pyridinium Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR | google.com |
| C=C/C=N Ring Stretch | ~1620 | IR | google.com |
| Aliphatic C-H Stretch (in derivatives) | 2875 | Raman | nepjol.info |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and the specific counter-ion present.
Mass Spectrometry (ESI MS) for Molecular Integrity and Fragmentation Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and studying the fragmentation patterns of this compound. srce.hrnih.govscispace.com This technique involves introducing a solution of the compound into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
The ESI-MS spectrum of this compound will show a prominent peak corresponding to the cationic [C₁₀H₉N₂]⁺ species. The molecular weight of the anhydrous form is approximately 229.10 g/mol . nih.govtcichemicals.comavantorsciences.comavantorsciences.comscbt.com By analyzing the fragmentation pattern, which involves the breaking of the molecule into smaller charged fragments, further structural information can be deduced. srce.hr
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of radical species. While this compound in its ground state is not a radical, ESR can be employed to study radical cations or anions that may be formed through electrochemical or photochemical processes. researchgate.net The resulting ESR spectrum would provide information about the distribution of the unpaired electron within the molecule.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Investigations
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the electronic state of the elements within the top few nanometers of a material's surface. researchgate.netresearchgate.netmdpi.com For this compound, XPS can be used to:
Confirm Elemental Composition: Identify the presence of carbon, nitrogen, and chlorine on the surface of a solid sample.
Determine Oxidation States: The binding energies of the core-level electrons (e.g., N 1s, C 1s, Cl 2p) are sensitive to the chemical environment and oxidation state of the atoms. This can distinguish between the pyridinium nitrogen and the pyridine nitrogen.
Investigate Surface Chemistry: Analyze the interaction of this compound with surfaces or other materials.
Computational Chemistry Approaches for Understanding this compound Behavior
Computational chemistry has emerged as an indispensable tool for providing a molecular-level understanding of the complex behaviors of this compound and its derivatives. These theoretical methods complement experimental findings, offering detailed insights into electronic structures, dynamic processes, and intermolecular interactions that are often difficult to probe through experimental means alone.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and photophysical properties of this compound systems. These calculations provide valuable information on molecular orbitals, electronic transitions, and absorption spectra, which are crucial for understanding the compound's behavior in various applications.
Theoretical studies have successfully employed DFT and TD-DFT to rationalize the photophysical properties of pyridyl pyridinium-based systems. researchgate.netcnr.it For instance, in a study of tetrahedral multichromophoric arrays containing pyridyl pyridinium units, DFT and TD-DFT calculations corroborated steady-state absorption and emission spectra, as well as transient absorption data. researchgate.netcnr.it These calculations helped to explain the significant differences in behavior between the monomeric pyridyl pyridinium units and the larger tetrameric structures, highlighting the role of electronic interactions between the subunits. researchgate.netcnr.it
In one particular investigation, the lowest excited state of a monomeric pyridyl pyridinium compound was calculated to be at 387.7 nm, which, although blue-shifted compared to the experimental value of 465 nm at room temperature, provided a basis for understanding the electronic transitions. cnr.it The calculations identified the key molecular orbitals involved in these transitions, such as the n→π* transition involving the lone pair of the pyridinic nitrogen and the lowest unoccupied molecular orbital (LUMO), and the π→π* transitions. cnr.it Furthermore, TD-DFT calculations have been utilized in conjunction with the CAM-B3LYP functional to accurately predict the electronic absorption spectra of related iron-coordinated pyridinium ligand complexes. bilkent.edu.tr
DFT calculations have also been applied to understand the electronic properties of cyclometalated Ir(III) complexes containing N-methylbipyridinium ligands, which are structurally related to this compound. nih.gov These studies confirmed that the emission from these complexes arises primarily from triplet excited states of the pyridinium-based ligand, with some contribution from metal-to-ligand charge-transfer (MLCT) states. nih.gov
Table 1: Calculated Electronic Transitions for a Monomeric Pyridyl Pyridinium System
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Orbitals Involved |
| S0 → S1 | 387.7 | Low | n → π |
| S0 → S2 | 264.6 | 0.757 | π → π (HOMO-1 → LUMO) |
| S0 → S3 | Not specified | Low | π → π* (HOMO-2 → LUMO) |
Data sourced from computational studies on pyridyl pyridinium systems. cnr.it
Molecular dynamics (MD) simulations offer a powerful computational lens through which the dynamic behavior of this compound in solution can be observed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and the intricate network of intermolecular interactions with solvent molecules and other species.
While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the provided search results, the principles of this methodology are well-established for similar pyridinium-based systems. For instance, MD simulations have been used to study the irreversible reduction of 4-pyridyl)pyridinium chloride (PPC+), indicating the utility of this technique in understanding its electrochemical behavior. grafiati.com
These simulations can reveal how the pyridinium ring and the pyridyl group of this compound orient themselves in different solvent environments. The simulations can also elucidate the nature and lifetime of hydrogen bonds and other non-covalent interactions that govern the solvation shell around the molecule. This information is critical for understanding its reactivity, solubility, and role in various chemical processes.
The excited-state dynamics of this compound and related systems are complex and have been a subject of detailed computational and experimental investigation. These studies are crucial for applications in photochemistry, sensing, and molecular electronics.
Computational studies have revealed that monomeric pyridyl pyridinium compounds can exhibit peculiar excited-state behavior, including S1-S2 excited-state inversion. researchgate.netcnr.it In some cases, the lowest excited singlet state (S1) possesses a partial charge-transfer character. researchgate.netcnr.it This charge-transfer nature is a key determinant of the molecule's photophysical properties, influencing its emission lifetime and quantum yield. researchgate.net
The concept of excited-state electron transfer is a fundamental process where the photoexcited molecule can either accept or donate an electron. nist.gov The quenching of the excited state of 4-(4-Pyridyl)pyridinium cation can occur through such electron transfer mechanisms. nist.gov
In more complex systems, such as tetrahedral arrays of pyridyl pyridinium units, the interaction between the chromophores leads to emergent properties. researchgate.net For example, one such tetrameric system was found to be a significantly better luminophore than its constituent monomer, a phenomenon attributed to the unique features of its singlet excited state. researchgate.net Theoretical studies, including DFT and TD-DFT calculations, have been instrumental in rationalizing these observations and corroborating experimental data from transient absorption spectroscopy. researchgate.netcnr.it These computational approaches help to map out the potential energy surfaces of the excited states, identifying minima and crossings that dictate the fate of the excited molecule, including the possibility of singlet-triplet inversion.
The ability of this compound and its derivatives to participate in host-guest interactions is a key area of research, with computational methods providing deep insights into the nature and strength of these interactions. The positively charged pyridinium moiety makes it an attractive guest for various anionic or electron-rich host molecules.
Computational studies have been employed to investigate the complexation of pyridinium-based guests with macrocyclic hosts like cucurbit[n]urils and carboxylatopillar researchgate.netarenes. acs.org These studies reveal that the geometry and association constants of the resulting host-guest complexes are highly dependent on the substitution pattern of the pyridinium guest. acs.org For instance, 4-substituted pyridinium guests, structurally analogous to this compound, tend to form stable bilkent.edu.trpseudorotaxane geometries with carboxylatopillar researchgate.netarenes, exhibiting very large association constants, often exceeding 10^5 M⁻¹. acs.org
Theoretical calculations can model the binding geometries and compute the complexation energetics, providing values for the change in Gibbs free energy (ΔG) upon complexation. For example, the amphiphilic nature of similar compounds enables their encapsulation within cucurbit[n]uril cavities, with a calculated ΔG of approximately -25 kJ/mol, indicating a spontaneous and favorable interaction. These computational investigations are crucial for designing and optimizing host-guest systems for applications in sensing, drug delivery, and molecular machinery. The interactions are often driven by a combination of electrostatic attraction between the cationic guest and an anionic host, as well as hydrophobic interactions. acs.org
Table 2: Association Constants for Pyridinium Guests with Carboxylatopillar researchgate.netarene Host
| Guest Type | Binding Geometry | Association Constant (Kₐ) (M⁻¹) |
| 4-Substituted Pyridinium | bilkent.edu.trPseudorotaxane | > 10⁵ |
| 2,6-Dimethyl-substituted Pyridinium | External Complex | (2.4 ± 0.3) × 10³ |
Data adapted from studies on substituted bis(pyridinium)butanes. acs.org
A significant application of computational chemistry in the study of this compound is the rationalization of experimental spectroscopic data and the elucidation of reaction mechanisms. Theoretical calculations provide a framework for interpreting complex spectra and understanding the underlying molecular processes.
DFT and TD-DFT calculations have been shown to successfully corroborate steady-state and transient absorption spectra for pyridyl pyridinium systems. researchgate.netcnr.it By simulating the electronic transitions, these methods can assign the observed absorption bands to specific molecular orbital transitions. cnr.it This is invaluable for understanding the photophysical behavior of these molecules. For example, theoretical studies have helped to rationalize the differences in the absorption and emission spectra between monomeric and multichromophoric pyridyl pyridinium systems. researchgate.net
Furthermore, computational methods can be used to model reaction pathways and intermediates. For instance, the synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from pyridine and thionyl chloride involves intermediates that have not been fully established experimentally. orgsyn.org Computational modeling could potentially shed light on the structure of these intermediates and the transition states connecting them, providing a more complete picture of the reaction mechanism. orgsyn.org Similarly, computational studies can help to understand the electrochemical reduction of species like 4-pyridyl)pyridinium chloride (PPC+). grafiati.com By modeling the electron transfer process and the subsequent structural changes, a deeper understanding of its redox properties can be achieved.
Applications of 4 Pyridylpyridinium Chloride in Specialized Chemical Fields
Catalysis and Organocatalysis Utilizing 4-Pyridylpyridinium Chloride Derivatives
The reactivity and structural features of this compound make it and its derivatives valuable in the realm of catalysis. They can act as precursors to highly active catalysts or participate directly in catalytic cycles to influence reaction outcomes.
One of the most significant industrial applications of this compound hydrochloride is its role as a key intermediate in the synthesis of 4-dimethylaminopyridine (B28879) (DMAP). google.comgoogleapis.comgoogle.comgoogleapis.com DMAP is a widely used hypernucleophilic acylation catalyst, known for its high efficiency in a variety of organic reactions compared to traditional catalysts. googleapis.com
| Reaction Step | Reagents and Conditions | Purpose |
| Quaternization | Pyridine (B92270), Thionyl Chloride, Ethyl Acetate (B1210297) (solvent) | To form the N-[4-pyridyl]pyridinium chloride hydrochloride intermediate. google.comgoogleapis.com |
| Amination | N-[4-pyridyl]pyridinium chloride hydrochloride, N,N-Dimethylformamide (DMF) | To introduce the dimethylamino group, converting the intermediate to a DMAP precursor. google.comgoogleapis.com |
| Hydrolysis & Extraction | Base (e.g., caustic lye), Benzene or other organic solvent | To neutralize the reaction mass and extract the final DMAP product. google.comgoogleapis.com |
| Purification | Distillation under vacuum | To obtain high-purity, crystalline 4-dimethylaminopyridine (DMAP). google.comgoogleapis.com |
Derivatives of this compound are utilized in material science for the fabrication of advanced polymers. netascientific.com The incorporation of the pyridinium (B92312) moiety into polymer backbones can impart unique functionalities and enhance material properties. For instance, studies have demonstrated that synthesizing polymers containing pyridinium units can lead to improved mechanical properties and greater thermal stability. One case study reported a 25% increase in tensile strength in a polymer developed with pyridinium units.
Furthermore, these compounds are relevant in the field of living radical polymerization (LRP), a method used to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. While a broad range of initiators are used, the chemistry of pyridinium salts is integral to creating specific polymer architectures. For example, the synthesis of a three-arm star polyacrylonitrile (B21495) has been achieved using a specialized initiator in the presence of a copper/bipyridine catalyst system. cmu.edu The principles of catalysis involving pyridinium structures are central to advancing these polymerization techniques.
The structure of 4-pyridylpyridinium salts provides a basis for understanding and controlling reaction selectivity. Recent research has provided mechanistic insights into the C4-selective amination of pyridines, which proceeds through 4-pyridyl pyridinium salt intermediates. nih.gov The regioselectivity of this nucleophilic substitution of hydrogen (SNH) is influenced by the electronic properties of the external pyridine reagents, highlighting a strategic pathway for installing functional groups at specific positions on the pyridine ring. nih.gov
In the context of electrocatalysis, N-substituted arylpyridinium derivatives have been shown to significantly alter the selectivity of CO2 reduction at copper electrode interfaces. nsf.gov The reduction of these pyridinium compounds leads to the formation of organic thin films on the electrode surface. The chemical structure of these films dictates the reaction pathway; for example, 1-(4-tolyl)pyridinium enhances the formation of C≥2 products, whereas the closely related 1-(4-pyridyl)pyridinium blocks these pathways. nsf.gov This demonstrates that the pyridinium core acts as a selectivity-directing group, influencing the binding of intermediates to catalytically active sites and thereby controlling the final product distribution. nsf.gov
Applications in Polymer Chemistry, Including Polymerization Initiation
Electrochemical Applications and Sensor Development Involving this compound
The electroactive nature of the pyridinium cation makes this compound and its derivatives suitable for applications in electrochemistry, particularly in the development of sensors and functional electrode assemblies. netascientific.com
Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for detecting contaminants, making them crucial tools for environmental monitoring and ensuring food safety. researchgate.netresearchgate.netrsc.org this compound is utilized in the development of such sensors due to its electroactive properties, which enable the sensitive detection of various pollutants. netascientific.com
Sensors incorporating this compound have demonstrated the ability to detect heavy metals and other environmental contaminants at low concentrations. The pyridinium structure can be integrated into electrode materials, where it facilitates the electrochemical reactions (oxidation or reduction) of target analytes. researchgate.net The resulting electrical signal is proportional to the concentration of the analyte, allowing for quantitative measurement. The development of nanomaterial-based electrochemical sensors has further enhanced sensitivity and selectivity, with applications in detecting a wide range of substances from pesticides and illegal additives to biological toxins in food matrices. researchgate.netrsc.orgnih.govuva.es
| Sensor Application Area | Target Analytes | Role of Pyridinium Moiety | Significance |
| Environmental Monitoring | Heavy metals, Organic pollutants | Enhances electron transfer, acts as a recognition element on the electrode surface. | Provides rapid, field-based analysis of environmental contaminants. researchgate.net |
| Food Safety | Pesticide residues, Additives, Toxins, Spoilage biomarkers | Facilitates electrochemical detection in complex food matrices. researchgate.netnih.gov | Ensures food quality and safety by enabling fast screening of harmful substances. rsc.orgnih.gov |
The electrochemical behavior of pyridinium compounds allows for the creation of functional surface modifications on electrodes. The electrochemical oxidation or reduction of pyridinium derivatives can lead to the formation of pyridinium-conjugated assemblies, such as thin films or polymers, directly on an electrode surface. nsf.govresearchgate.net
For instance, the electrochemical reduction of N-substituted arylpyridinium derivatives on copper electrodes results in the formation of stable organic films. nsf.gov These films modify the electrode's properties and can be tailored to control subsequent electrochemical processes. This process is a form of electrode functionalization, where the pyridinium compound acts as a precursor to a surface-bound layer. Such assemblies are critical in creating selective catalysts, as seen in CO2 reduction, and in building layered sensor architectures. nsf.gov The ability to form these conjugated assemblies via electrochemical methods provides a powerful tool for designing advanced materials and devices with precisely controlled interfacial properties.
Studies of Complex Redox-Active Systems in Aqueous and Non-Aqueous Media
The pyridinium moiety makes 4-pyridylpyridinium derivatives suitable components for redox-active systems. Researchers have utilized ligands based on this structure to synthesize metal complexes with interesting electronic and magnetic properties.
Materials Science and Advanced Functional Materials Incorporating this compound
In materials science, this compound serves as a building block for advanced functional materials, including polymers and nanomaterials with tailored properties.
The compound is utilized in the fabrication of high-performance polymers and nanocomposites, where it can impart specific electrical and mechanical characteristics. Its incorporation can lead to materials with enhanced durability, strength, and thermal stability. For example, 4,4′-bipyridinium salts of poly(2-methoxyaniline-5-sulfonic acid) (PAS) have been synthesized by reacting the polyacid with N-aryl-4-(4-pyridyl)pyridinium chlorides. researchgate.net These resulting polymeric materials, designated PAS-BPy(R)s, demonstrate unique properties stemming from the covalent linkage of the bipyridinium units to the polymer backbone. researchgate.net
Derivatives of 4-pyridylpyridinium have been identified as promising organic semiconductors. researchgate.net Studies on thin-film samples of stable disubstituted 4-(4-pyridyl)pyridinium ylides have shown that these materials exhibit n-type semiconductor behavior. researchgate.netresearchgate.net The electrical properties of these organic films can be controlled through heat treatment, and their conductivity is influenced by the molecular structure. researchgate.netresearchgate.net The activation energy for electrical conduction in these materials has been found to range between 0.59 and 0.94 eV, with the electron transport mechanism varying with temperature. researchgate.netresearchgate.net At higher temperatures (above 400 K), a band gap representation model is applicable, while at lower temperatures, Mott's variable-range hopping model better describes the conduction. researchgate.netresearchgate.net
The incorporation of pyridinium salts into polymer chains has led to the development of novel polymeric electrolytes. researchgate.net The 4,4′-bipyridinium salts of poly(2-methoxyaniline-5-sulfonic acid) (PAS-BPy(R)s) were observed to behave as polymeric electrolytes when in dilute solutions. researchgate.net
A key phenomenon observed in these materials is "self-doping," an intramolecular process that avoids the need for external dopant molecules which can cause morphological and stability issues. researchgate.netrsc.org In PAS-BPy(R)s, self-doping occurs via electron transfer from the nitrogen atom in the polyaniline backbone to the attached 4,4′-bipyridinium unit. researchgate.net This process is supported by UV-vis, ESR, and X-ray photoelectron spectroscopy (XPS) data. researchgate.net The concept of self-doping is a promising strategy for creating stable n-type organic semiconductors. rsc.orgnih.govchemrxiv.orgrsc.org The design of the self-doping unit is critical; studies on other systems, like perylene (B46583) diimides, have shown that factors such as steric hindrance, the choice of counterion, and the length of the tether connecting the dopant to the semiconductor scaffold significantly impact doping efficiency and material stability. nih.gov
The positively charged pyridinium ring of 4-pyridylpyridinium and its derivatives makes it an excellent guest for various macrocyclic hosts in supramolecular chemistry.
Cucurbiturils: The complexation of pyridinium-containing guests with cucurbit[n]urils (CBn) has been studied extensively. rsc.orgconstructor.universityresearchgate.net The hydrophobic cavity and polar carbonyl portals of cucurbiturils allow them to encapsulate guest molecules. researchgate.net For example, an amphiphilic pyridinium-functionalized anthracene (B1667546) (AnPy) forms distinct supramolecular assemblies with different cucurbiturils; CB7 encapsulates the pyridinium moiety to form nanoparticles, while CB8 can include both the pyridinium and anthracene parts, leading to nanorods. rsc.orgconstructor.university The binding mechanism involves the interaction of the positively charged guest with the carbonyl portals of the host. nih.gov
Pillararenes: These macrocycles also form host-guest complexes with pyridinium derivatives. A novel metal-coordinated poly srce.hrpseudorotaxane was constructed using a pillar mdpi.comarene host, a 1,4-bis(4-pyridyl pyridinium)butane guest, and a palladium complex. frontiersin.org Carboxylatopillar mdpi.comarene has also been shown to form complexes with 1,4-bis(pyridinium)butanes. acs.org
Self-Assembly: The ability to form these host-guest complexes drives self-assembly processes, leading to the formation of complex supramolecular architectures like rotaxanes and pseudorotaxanes. cmu.edutandfonline.com For instance, a three-dimensional supramolecular framework has been created through the self-assembly of [Cu2I4(Nppch)2] binuclear units, where Nppch is N-(4-pyridyl) pyridinium chloride hydrochloride. tandfonline.com This assembly is directed by hydrogen bonds between the repeating units. tandfonline.com
Development of Polymeric Electrolytes and Investigation of Self-Doping Phenomena
Coordination Chemistry and Metal Complexes of this compound
This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming complexes with a wide array of metal ions. The structure of these complexes is highly dependent on the specific metal ion used. researchgate.net
A variety of complexes have been synthesized and characterized:
Copper(II): Copper(II) forms complexes with this compound (PPC), such as [1,4′-bipyridine]-1,1′-diium [CuCl4] and the analogous bromide complex. mdpi.comresearchgate.net These compounds feature a tetrahalidocuprate anion and the doubly cationic [1,4′-bipyridine]-1,1′-diium counterion. mdpi.com The geometry of the CuX4²⁻ unit is typically a flattened tetrahedron. mdpi.com Another study reported a three-dimensional supramolecular compound from the reaction of CuI with N-(4-pyridyl) pyridinium chloride hydrochloride, forming a binuclear [Cu2I4(Nppch)2] unit. tandfonline.com
Cobalt(II), Manganese(II), Iron(II), Nickel(II): These metals form complexes with N-ylide derivatives of 4,4'-bipyridinium. srce.hr For example, complexes with a 1:2 metal-to-ligand ratio have been synthesized where the ylide ligand coordinates through its amide nitrogen and oxygen atoms, often resulting in a square-planar geometry. srce.hr
Chromium(III): The reaction of chromium(III) chloride with pyridine-2,6-dicarboxylic acid and 4,4'-bipyridine (B149096) yields 4-(4-Pyridyl)pyridinium bis(pyridine-2,6-dicarboxylato)chromium(III) tetrahydrate. iucr.orgresearchgate.net In this compound, the chromium atom is in a distorted octahedral geometry, and the protonated 4,4'-bipyridinium acts as the counter-ion. iucr.orgresearchgate.net
Iridium(III): Tricationic Ir(III) complexes have been synthesized using cyclometalating ligands derived from methylated 2- and 4-(2'-pyridyl)pyridinium. nih.govrsc.org These complexes, which exhibit bright green luminescence, have been characterized as their chloride and hexafluorophosphate (B91526) salts. nih.govrsc.org
The table below summarizes selected metal complexes incorporating the 4-pyridylpyridinium moiety.
| Metal Ion | Complex Formula/Description | Key Findings/Properties | Reference |
|---|---|---|---|
| Copper(II) | [1,4′-bipyridine]-1,1′-diium [CuCl4] | Isomorphous with the bromide analog; features a flattened tetrahedral CuCl42- anion. | mdpi.com |
| Copper(I) | [Cu2I4(Nppch)2] | Forms a 3D supramolecular framework via hydrogen bonds; exhibits fluorescence. | tandfonline.com |
| Cobalt(II) | [Co(EQ)2(dca)2]nI2n·4nH2O | A coordination polymer with a redox-active pyridinium ligand; exhibits photo- and thermochromism. | researchgate.net |
| Chromium(III) | (4,4′-bipyH)[Cr(pydc)2]·4H2O | Anionic complex with a distorted octahedral Cr(III) center and a protonated 4,4'-bipyridinium counter-ion. | iucr.orgresearchgate.net |
| Iridium(III) | [Ir(III)(C^N)2(N^N)]3+ | Tricationic luminescent complexes with cyclometalated pyridylpyridinium ligands. | nih.govrsc.org |
| Various (Mn, Fe, Co, Ni, Cu) | Complexes with 2-(4,4'-bipyridin-1-ium-1-yl)-1-(4-bromophenylamino)-3-(4-methoxyphenyl)-3-oxo-1-thioxopropan-2-ide | 1:2 metal/ligand ratio; ligand coordinates as a chelate through N and O atoms. Magnetic moments indicate square planar for Ni(II) and paramagnetic behavior for others. | srce.hr |
This compound as a Ligand in Transition Metal Coordination
This compound, and its associated cationic form, serves as a versatile component in the field of coordination chemistry. While it can act as a simple counter-ion, its true utility lies in its capacity to function as a ligand that influences the structure and properties of metal complexes. The pyridyl group within the structure contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base capable of coordinating to transition metal centers. wikipedia.org This coordination can lead to the formation of diverse and complex architectures.
The cation, often denoted as [1,4′-bipyridine]-1,1′-diium when doubly protonated, can participate in coordination frameworks in several ways. mdpi.com It can be directly involved in the primary coordination sphere of a metal or, more commonly, act as a charge-balancing cation that simultaneously directs the crystal packing through non-covalent interactions like hydrogen bonding. mdpi.com Its stability and solubility in various solvents further enhance its utility in the synthesis of coordination compounds. netascientific.com The coordination chemistry of related N-ylides derived from 4-pyridylpyridinium has also been explored, where the ligand acts in a bidentate fashion, chelating to metal ions through nitrogen and oxygen atoms. srce.hr The interaction of this compound (PPC) with metal ions such as Cu(II), Mn(II), and Co(II) has been studied, demonstrating the ligand's stability upon complexation. researchgate.net
Synthesis and Structural Characterization of Metal Complexes (e.g., Copper(II) Halide Salts, Molybdenum(III), Tungsten(III))
The synthesis of metal complexes incorporating the 4-pyridylpyridinium cation has been successfully achieved with a variety of transition metals. The synthetic approach typically involves the reaction of a metal salt with the ligand in an appropriate solvent system.
Copper(II) and Copper(I) Complexes: The synthesis of copper(II) halide salts can be achieved through a direct reaction in a concentrated acid solution using stoichiometric ratios of the starting materials. mdpi.com For example, the compounds [1,4′-bipyridine]-1,1′-diium [CuCl4] and [1,4′-bipyridine]-1,1′-diium [CuBr4] have been prepared and structurally characterized. mdpi.comresearchgate.net A novel binuclear copper(I) iodide complex, [Cu2I4(Nppch)2] (where Nppch = N-(4-pyridyl) pyridinium chloride hydrochloride), was synthesized via a solution reaction of CuI and KI with the ligand. tandfonline.com
Molybdenum(III) and Tungsten(III) Complexes: The 1-(4-pyridyl)pyridinium cation has also been used in the preparation and structural characterization of Molybdenum(III) and Tungsten(III) coordination compounds. mdpi.com For instance, the structure of 1-(4-pyridyl)pyridinium trans-tetrachlorodi(pyridine)molybdate(III) has been determined. mdpi.com
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| [1,4′-bipyridine]-1,1′-diium [CuCl4] | C10H10Cl4CuN2 | Monoclinic | C2/c | Isomorphous with bromide analogue; disordered cation. | mdpi.com |
| [1,4′-bipyridine]-1,1′-diium [CuBr4] | C10H10Br4CuN2 | Monoclinic | C2/c | Distorted tetrahedral CuBr42- anion. | mdpi.comresearchgate.net |
| [Cu2I4(Nppch)2] | C20H18Cl2Cu2I4N4 | Monoclinic | P2(1)/n | Binuclear unit forming a 3D supramolecular framework. | tandfonline.com |
Principles of Crystal Engineering via Hydrogen Bonding and Metal-Ligand Interactions in 4-Pyridylpyridinium Systems
Crystal engineering is a powerful strategy for designing solid-state architectures with desired properties, and it heavily relies on the predictable nature of intermolecular interactions. mdpi.com In systems containing the 4-pyridylpyridinium cation, both metal-ligand coordination and hydrogen bonding are pivotal in constructing supramolecular frameworks. mdpi.comresearchgate.net
Hydrogen Bonding: The ability to form strong, directional hydrogen bonds is a key feature of these systems. mdpi.com The protonated nitrogen atoms of the pyridinium rings are effective hydrogen bond donors. In the crystal structures of [1,4′-bipyridine]-1,1′-diium tetrahalidocuprates, significant bifurcated CuCl2···H–N hydrogen bonds are observed. mdpi.com These interactions are crucial in directing the crystal packing, leading to the formation of "ABAB" ribbons, where 'A' is the tetrahalidocuprate dianion and 'B' is the dication. mdpi.com This packing pattern is very similar to that seen in related 4,4′-bipyridinediium complexes, highlighting the reliability of this interaction in crystal design. mdpi.com In other systems, intermolecular O—H···O and N—H···O hydrogen bonds connect various components into a larger supramolecular structure. researchgate.net The co-crystallization of pyridyl-containing molecules with carboxylic acids often results in robust and predictable acid-pyridine supramolecular heterosynthons via strong O-H•••N bonds. researchgate.net
Metal-Ligand Interactions: The coordination of the pyridyl nitrogen to a metal center provides a strong, directional bond that forms the primary structure of the complex. The geometry of the resulting complex—whether octahedral, tetrahedral, or square planar—is dictated by the coordination preferences of the metal ion and the number of coordinating ligands. wikipedia.org For example, in a chromium(III) complex containing two tridentate ligands, a distorted octahedral geometry is formed around the Cr(III) atom. researchgate.net By combining these directional metal-ligand bonds with the weaker, yet significant, hydrogen bonds, chemists can assemble simple building blocks into complex one-, two-, or three-dimensional networks. tandfonline.com The ultimate goal is to achieve controlled crystal packing to fine-tune the material's properties, such as its magnetic behavior. mdpi.com
Magnetic Properties of this compound-Based Coordination Compounds
The magnetic properties of coordination compounds are intrinsically linked to the presence of unpaired electrons on the metal centers and the interactions between these centers. bccampus.ca The 4-pyridylpyridinium cation acts as a structural component that helps to mediate these magnetic interactions by controlling the distance and orientation of the paramagnetic metal ions in the crystal lattice. mdpi.com
Magnetic susceptibility measurements are a primary tool for investigating these properties. mdpi.com For the [1,4′-bipyridine]-1,1′-diium tetrahalidocuprate(II) complexes, temperature-dependent magnetic susceptibility measurements indicate the presence of very weak antiferromagnetic exchange between the Cu(II) ions. mdpi.comresearchgate.net The experimental data for these complexes can be fitted to the Curie–Weiss law, which yields a Weiss constant (θ) indicative of the nature and strength of the magnetic interactions. mdpi.com A small, negative Weiss constant confirms weak antiferromagnetic coupling. mdpi.com It has been shown in such tetrahalidocuprate systems that the magnetic exchange is primarily dependent on the distance between the halide ions rather than the separation of the copper ions themselves. mdpi.com
Magnetic moments for related complexes with 4-(4'-pyridyl)pyridinium disubstituted monoylide ligands have also been determined, showing paramagnetic behavior for Mn(II), Fe(II), Co(II), and Cu(II) complexes, and diamagnetic behavior for a Ni(II) complex with a square planar structure. srce.hr
| Compound | Metal Ion | Magnetic Behavior | Key Parameter | Reference |
|---|---|---|---|---|
| [1,4′-bipyridine]-1,1′-diium [CuCl4] | Cu(II) | Weak Antiferromagnetic | Weiss Constant (θ) = -0.26(5) K | mdpi.com |
| [1,4′-bipyridine]-1,1′-diium [CuBr4] | Cu(II) | Weak Antiferromagnetic | Weiss Constant (θ) = -1.0(1) K | mdpi.com |
| [Mn(Y)2] | Mn(II) | Paramagnetic | μ = 5.82 BM | srce.hr |
| [Fe(Y)2] | Fe(II) | Paramagnetic | μ = 4.92 BM | srce.hr |
| [Co(Y)2] | Co(II) | Paramagnetic | μ = 3.78 BM | srce.hr |
| [Ni(Y)2] | Ni(II) | Diamagnetic | μ = 0 BM | srce.hr |
*Y = 2-(4,4'-Bipyridin-1-ium-1-yl)-1-(4-bromophenylamino)-3-(4-methoxyphenyl)-3-oxo-1-thioxopropan-2-ide
Applications in Medicinal Chemistry and Pharmaceutical Development
Role as a Key Intermediate in the Synthesis of Various Pharmaceuticals
1-(4-Pyridyl)pyridinium chloride hydrochloride is widely recognized as a valuable intermediate in organic and pharmaceutical chemistry. netascientific.com Its utility stems from its structure, which can be modified to create a wide range of more complex molecules. netascientific.com It serves as a starting material or a key building block in multi-step syntheses. orgsyn.orgpatsnap.com
One notable application is its use in the preparation of 4-pyridinesulfonic acid. orgsyn.org This is achieved by reacting N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite (B76179). orgsyn.org The resulting 4-pyridinesulfonic acid is itself a useful intermediate for the synthesis of various other pyridine derivatives. orgsyn.org Furthermore, 1-(4-pyridyl)pyridinium chloride hydrochloride can be used as a starting material to synthesize 4-chloropyridine (B1293800), another important intermediate in the pharmaceutical industry. patsnap.com The compound's role as a versatile precursor makes it a valuable commodity in both academic research and industrial chemical production. netascientific.com
Potential in Targeting Neurological Disorders through Unique Structural Interactions
Beyond its general use as a chemical intermediate, 1-(4-Pyridyl)pyridinium chloride hydrochloride is specifically noted for its role in the development of pharmaceuticals aimed at treating neurological disorders. netascientific.com Its unique structure is considered advantageous for enhancing interactions with biological targets within the central nervous system. netascientific.com
Research has highlighted that derivatives of this compound show significant potential in the development of therapies for conditions such as Alzheimer's disease. Specifically, it has been used as a key intermediate in the synthesis of novel cholinesterase inhibitors. These inhibitors are a vital class of drugs for managing the cognitive decline associated with neurodegenerative diseases. The ability of the 4-pyridylpyridinium scaffold to be incorporated into larger molecules allows for the fine-tuning of structural and electronic properties, which is crucial for achieving potent and selective binding to therapeutic targets like enzymes and receptors.
Involvement in Enzyme Interaction Studies and Biochemical Assays as a Research Probe
While direct applications of this compound as a primary research probe in enzyme interaction studies are not extensively documented, its significance in the biochemical field is primarily established through its role as a key intermediate in the synthesis of potent enzyme inhibitors and its unique reactivity that can be exploited in biochemical assays.
Research has focused on leveraging this compound as a starting material for molecules with specific biological activities. For instance, it serves as a precursor in the synthesis of 4-hydrazinopyridine (B1297392) derivatives. These derivatives have been the subject of enzyme inhibition assays, demonstrating notable effects on critical enzymes. One study highlighted the synthesis of 4-hydrazinopyridine from 4-pyridylpyridinium dichloride and its subsequent evaluation as an inhibitor of acetylcholinesterase (AChE). Such studies underscore the indirect but vital contribution of this compound to the exploration of enzyme-inhibitor interactions.
Furthermore, the chemical reactivity of this compound itself has been investigated in contexts that are relevant to the design of biochemical assays. The compound's susceptibility to nucleophilic attack has been a particular point of interest.
A notable reaction involves the interaction of this compound with hydroxyl nucleophiles. This interaction leads to a sequence of reactions that result in the cleavage of the pyridine ring and the formation of glutaconic aldehyde and 4-aminopyridine (B3432731). researchgate.netresearchgate.net This transformation proceeds through an unstable intermediate, 5-(amino-N-pyridyl)-2,4-pentadienal. researchgate.netresearchgate.net The study of this reaction has been extended to include the influence of metal ions. Research has shown that in the presence of Cu(II), Mn(II), and Co(II) ions complexed with this compound, the cleavage of the pyridine ring is not affected. researchgate.netresearchgate.net This specific reactivity provides a potential basis for the development of biochemical assays designed to detect or quantify certain nucleophiles.
Detailed Research Findings
The following tables summarize the key findings related to the involvement of this compound and its derivatives in enzyme studies and relevant biochemical reactions.
Table 1: Enzyme Inhibition Studies of a this compound Derivative
| Derivative Compound | Precursor | Enzyme Studied | Inhibition Pattern | Potential Application | Reference |
| 4-Hydrazinopyridine | 4-Pyridylpyridinium dichloride | Acetylcholinesterase (AChE) | Competitive | Treatment of neurodegenerative diseases |
Table 2: Biochemical Reactions of this compound
| Reactant | Condition | Products | Intermediate | Influence of Metal Ions (Cu(II), Mn(II), Co(II)) | Reference |
| This compound | Attack by hydroxyl nucleophile | Glutaconic aldehyde, 4-Aminopyridine | 5-(amino-N-pyridyl)-2,4-pentadienal | Did not affect pyridine ring cleavage | researchgate.netresearchgate.net |
Future Directions and Emerging Research Avenues for 4 Pyridylpyridinium Chloride
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
One promising avenue is the exploration of alternative chlorinating agents that are more benign than traditional options like thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride. orgsyn.orggoogle.com The development of catalytic processes that can operate under milder reaction conditions, such as lower temperatures and pressures, is also a key objective. google.com Furthermore, the use of greener solvents, such as ionic liquids or bio-based solvents, is being investigated to replace conventional volatile organic compounds. sustainable-bio.com
A significant challenge in the current synthesis is the hygroscopic nature of the intermediate, N-[4-pyridyl]pyridinium chloride hydrochloride, which complicates handling and requires stringent moisture control. Innovations in purification techniques, such as crystallization-based methods and membrane separation, are being explored to enhance product purity and reduce the reliance on energy-intensive distillation processes. sustainable-bio.com The overarching goal is to develop a synthetic route that is not only economically viable but also aligns with the principles of green chemistry, ensuring long-term sustainability. sustainable-bio.com
Table 1: Comparison of Synthetic Methodologies for 4-Pyridylpyridinium Chloride
| Feature | Traditional Synthesis | Emerging Sustainable Routes |
| Chlorinating Agent | Thionyl chloride, Phosphorus pentachloride | Benign chlorinating agents, Catalytic systems |
| Solvents | Volatile organic compounds | Green solvents (e.g., ionic liquids, bio-based) |
| Reaction Conditions | Often harsh (e.g., high temperatures) | Milder conditions (lower temperature and pressure) |
| Waste Generation | Significant, including acidic waste | Minimized waste, potential for byproduct recycling |
| Purification | Distillation, handling of hygroscopic intermediates | Advanced separation techniques (e.g., membrane filtration) |
Advanced Functionalization Strategies for Tailored Reactivity and Enhanced Selectivity
The versatility of the this compound scaffold makes it an attractive candidate for advanced functionalization. Research in this area aims to modify its structure to tailor its reactivity and enhance its selectivity for specific applications. By introducing various substituents onto the pyridinium (B92312) rings, researchers can fine-tune the electronic and steric properties of the molecule.
One key strategy involves the regioselective introduction of functional groups. For instance, the 4-dimethylamino group has been shown to facilitate regioselective reactions. This allows for the precise placement of substituents to direct the molecule's interaction with other chemical species. Such tailored functionalization is crucial for developing new catalysts, and materials with specific properties.
Furthermore, the quaternization of the pyridine (B92270) nitrogen allows for the introduction of a wide range of organic groups, influencing the compound's solubility, and reactivity. For example, introducing long alkyl chains can enhance hydrophobic interactions, making the resulting derivatives suitable for surfactant applications. In contrast, incorporating polar functional groups can increase water solubility. These strategies open up possibilities for creating a diverse library of this compound derivatives with customized properties for various chemical and material science applications.
Exploitation of this compound in Emerging Catalytic Systems
This compound and its derivatives are gaining attention for their potential in various catalytic systems. guidechem.com Their unique electronic structure and ability to act as both an acid and a base contribute to their catalytic versatility. This dual nature allows them to participate in a broader range of reactions compared to other pyridinium salts.
Current research is exploring the use of these compounds as catalysts in organic synthesis, particularly in reactions involving nucleophiles to form diverse chemical structures. They can also act as phase-transfer catalysts, facilitating reactions between reactants in different phases. The development of abnormal N-heterocyclic carbene (NHC) complexes derived from pyridinium salts is another exciting frontier. sonar.ch These complexes have shown promise in coupling reactions, although they may require high temperatures for optimal activity. sonar.ch
Future work will likely focus on designing more efficient and selective catalysts based on the 4-pyridylpyridinium core. This includes the synthesis of chiral derivatives for asymmetric catalysis and the immobilization of these catalysts on solid supports for easier recovery and reuse. Understanding the structure-reactivity relationships through computational studies will be crucial in guiding the design of next-generation catalysts with enhanced performance. nsf.gov
Expansion of Electrochemical Applications, Including Energy Storage and Conversion
The electrochemical properties of this compound make it a promising candidate for a variety of applications, including energy storage and conversion. netascientific.comacs.org Its ability to undergo reversible redox reactions is central to its utility in these fields. unibo.it
In the realm of energy storage, pyridinium-based compounds are being investigated as redox-active materials in organic redox flow batteries (AORFBs). acs.org These batteries offer a potentially sustainable alternative to traditional metal-based systems. The electrochemical properties of the redox-active molecules, including their redox potential and kinetics, are critical for battery performance. acs.org Researchers are exploring derivatives of this compound to optimize these properties for higher energy density and cycling stability. acs.org
Furthermore, this compound and its derivatives are utilized in the development of electrochemical sensors. sustainable-bio.comnetascientific.com Their electroactive nature allows for the sensitive detection of various analytes, including metal ions and biomolecules. sustainable-bio.com Future research will likely focus on designing sensor platforms with higher sensitivity and selectivity by tailoring the structure of the pyridinium compound. The integration of these compounds into photoelectrochemical devices for solar energy conversion is another active area of investigation, with the goal of developing efficient and stable systems for converting sunlight into chemical or electrical energy. bilkent.edu.tr
Design and Fabrication of New Supramolecular Architectures and Advanced Materials
The ability of this compound to participate in non-covalent interactions, such as π-π stacking and host-guest interactions, makes it a valuable building block for the construction of supramolecular architectures and advanced materials. Its amphiphilic nature enables encapsulation within host molecules like cucurbit[n]urils, offering possibilities for controlled guest release.
Researchers are designing and fabricating novel materials by incorporating the 4-pyridylpyridinium moiety into polymers and nanomaterials. netascientific.com These materials can exhibit enhanced thermal stability, and specific electrical and mechanical properties. For example, polyphenylacetylenes cross-linked with viologen groups derived from pyridinium salts have been synthesized. researchgate.net The self-assembly properties of these compounds are also being harnessed to create innovative therapeutic materials.
Future directions include the construction of multi-stimuli-responsive supramolecular systems. For instance, a linear supramolecular architecture has been built that can be modulated by temperature, light, and chemical redox stimuli. nankai.edu.cn The development of metal-coordinated poly sustainable-bio.compseudorotaxanes using 4-pyridylpyridinium derivatives is another promising area, leading to new types of porous materials and molecular machines. frontiersin.org These advanced materials have potential applications in electronics, coatings, and drug delivery. netascientific.com
Exploration of Untapped Biological Activities and Potential Therapeutic Applications
While this compound itself is primarily used as a chemical intermediate, its derivatives have shown potential for various biological activities. This has spurred interest in exploring their therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The positively charged pyridinium ring is believed to play a crucial role in its biological effects through interactions with molecular targets.
Derivatives of this compound have been investigated for their antimicrobial properties against various pathogens. Research has also indicated potential anticancer effects. Furthermore, these compounds serve as key intermediates in the synthesis of pharmaceuticals, especially those targeting neurological disorders. netascientific.com For instance, they have been used to synthesize novel cholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease.
Future research will likely focus on a more systematic exploration of the structure-activity relationships of 4-pyridylpyridinium derivatives to identify compounds with enhanced potency and selectivity. This involves synthesizing and screening a wider range of analogues to uncover new therapeutic leads. Understanding the precise mechanisms of action at the molecular level will be critical for the rational design of new drugs based on this scaffold.
Table 2: Investigated Biological and Therapeutic Applications of this compound Derivatives
| Application Area | Research Focus | Key Findings |
| Antimicrobial | Activity against various bacterial strains. | Some derivatives exhibit significant antibacterial efficacy, with activity linked to properties like lipophilicity. |
| Anticancer | Effects on cancer cell lines. | Initial studies suggest potential anticancer activity. |
| Neurological Disorders | Synthesis of cholinesterase inhibitors for diseases like Alzheimer's. netascientific.com | Derivatives have been successfully used as building blocks for potential therapeutic agents. |
| Drug Delivery | Use as surfactants or emulsifiers in drug formulations. | The unique structure can enhance the bioavailability and stability of other pharmaceutical compounds. |
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design and Reaction Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of materials and chemical reactions involving this compound. mit.eduarxiv.org These computational tools can accelerate the discovery of new materials with desired properties and help in optimizing synthetic routes. mdpi.com
In materials science, ML models can be trained on existing data to predict the properties of new materials based on their chemical structure. aps.org This "inverse design" approach allows researchers to specify desired properties and use AI to generate candidate structures, significantly reducing the need for trial-and-error experimentation. arxiv.org For instance, ML could be used to predict the electronic or optical properties of novel polymers or supramolecular assemblies incorporating the 4-pyridylpyridinium moiety. researchgate.net
In the context of chemical synthesis, ML algorithms can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and purity. mdpi.com By analyzing large datasets of reaction outcomes, these models can identify complex relationships that may not be apparent to human researchers. This can lead to more efficient and sustainable synthetic processes for this compound and its derivatives. The synergy between computational prediction and experimental validation holds the key to unlocking the full potential of this versatile chemical compound in various scientific and technological fields. mit.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
